Home > Products > Screening Compounds P143546 > 2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4853072
CAS Number:
Molecular Formula: C23H15ClN6O2
Molecular Weight: 442.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are a class of heterocyclic compounds that have been extensively studied for their biological activity, particularly as adenosine receptor antagonists. These compounds typically feature a tricyclic core structure with a furan ring at the 2-position and a substituted amine at the 5-position. Variations in the substituents at the 7-position and other modifications can significantly influence their pharmacological properties, such as affinity, selectivity, and solubility. []

Synthesis Analysis

Several synthetic routes have been reported for the preparation of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These methods often involve multistep reactions starting from readily available starting materials. For example, one common approach involves the condensation of a substituted hydrazine with a pyrimidine derivative, followed by cyclization reactions to form the tricyclic core. [, , , ]

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines is characterized by their tricyclic core, which is essential for their biological activity. The furan ring at the 2-position and the free amino group at the 5-position are critical for binding to adenosine receptors. [] Substituents at the 7-position and other modifications can influence their interactions with the receptor binding site, affecting their affinity and selectivity. [, , ]

Mechanism of Action

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines primarily act as adenosine receptor antagonists, particularly at the A2A subtype. They competitively bind to the receptor, preventing the binding of adenosine and its subsequent activation of downstream signaling pathways. [, , , , ] The specific binding interactions between these antagonists and the receptor have been investigated using molecular modeling techniques. []

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines can vary depending on the specific substituents and modifications. Water solubility is a critical property for drug development, and efforts have been made to improve the solubility of these compounds by introducing polar groups or modifying the substituents. [, , ] Other properties, such as lipophilicity, stability, and metabolic profile, are also important considerations for their potential therapeutic applications.

Applications
  • Parkinson's disease: Adenosine A2A antagonists have shown potential as a novel therapeutic approach for treating Parkinson's disease by improving motor function and reducing dyskinesia. [, , , , ]
  • Neuroprotection: These antagonists have also demonstrated neuroprotective effects in various models of neurodegenerative disorders, including Huntington's disease and global cerebral ischemia-reperfusion injury. [, , ]
  • Inflammation: Adenosine receptors play a role in inflammatory processes, and A2A antagonists have shown anti-inflammatory effects in various models. [, ]
  • Neuromuscular junction function: Studies have shown that endogenous adenosine and its receptors modulate acetylcholine release at the neuromuscular junction, suggesting a role for A2A antagonists in regulating neuromuscular transmission. []
Future Directions
  • Developing more potent and selective A2A antagonists: Optimization of the chemical structure can lead to compounds with improved pharmacological properties, enhancing their therapeutic potential. [, , ]
  • Developing A2A receptor PET tracers: These tracers would allow for non-invasive imaging of A2A receptors in the brain, enabling better understanding of their role in disease and monitoring treatment efficacy. []

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: Preladenant is an adenosine A2A receptor antagonist that has been investigated for the treatment of Parkinson's disease. [, , ] It is currently in phase III clinical trials. Preladenant has a high affinity for the A2A receptor, with a Ki value of 0.1 nM. [(11)C]Preladenant has been developed as a PET tracer for imaging cerebral A2A receptors.

Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. [, , , ] The key structural differences include a 2-furanyl group at the 2-position and a substituted piperazinyl ethyl chain at the 7-position in Preladenant, whereas the target compound features a 5-[(3-chlorophenoxy)methyl]-2-furyl group at the 2-position and a phenyl group at the 7-position. Both compounds are categorized as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines.

7-(2-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

Compound Description: [18F]MNI-444 is a PET radiotracer specifically designed for mapping A2A receptors in the brain. It exhibits high affinity for A2A receptors in the low nanomolar range.

Relevance: [18F]MNI-444 shares the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with 2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The main structural differences lie in the substituents at the 2- and 7-positions. [18F]MNI-444 has a 2-(furan-2-yl) group at the 2-position and a 2-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethyl chain at the 7-position, whereas the target compound has a 5-[(3-chlorophenoxy)methyl]-2-furyl group at the 2-position and a phenyl group at the 7-position.

5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

Compound Description: SCH 58261 is a potent and selective adenosine A2A receptor antagonist, widely used as a reference compound for A2A antagonist research. [, , , , , , , , , , , , , , , ] It exhibits a Ki value of 0.12 nM at the human A2A receptor.

Relevance: SCH 58261 shares the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure with 2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. [, , , , , , , , , , , , , , , ] The key structural difference lies in the substituents at the 2- and 7-positions. SCH 58261 features a simple 2-furyl group at the 2-position and a 2-phenylethyl group at the 7-position, while the target compound has a 5-[(3-chlorophenoxy)methyl]-2-furyl group at the 2-position and a phenyl group directly attached to the 7-position. Both compounds are categorized under the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold.

Relevance: Compound 5c and 2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine share the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure. The key structural difference is the substitution at the 2-position. In compound 5c, the 2-furyl group is replaced with a 2-ethoxyphenyl group in an attempt to mimic the oxygen of the furan ring.

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (8FB-PTP)

Compound Description: 8FB-PTP is a potent and selective adenosine A2A receptor antagonist. [, ] In binding studies, it demonstrated a high affinity for A2A receptors in bovine brain (Ki = 0.074 nM) with a 28-fold selectivity over A1 receptors.

Relevance: 8FB-PTP and 2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine both belong to the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class of compounds. [, ] Key structural differences include the presence of a 4-fluorobenzyl group at the 8-position and a 2-furyl group at the 2-position in 8FB-PTP, while the target compound has a 5-[(3-chlorophenoxy)methyl]-2-furyl group at the 2-position and a phenyl group at the 7-position.

5-amino-9-chloro-2-(2-furyl 1,2,4-triazolo[1,5-c]quinazoline (CGS 15943)

Compound Description: CGS 15943 is an adenosine A2A receptor antagonist with lower selectivity compared to other compounds in this class. [, ] It exhibits affinity for A2A receptors in the low nanomolar range but shows little selectivity over other adenosine receptor subtypes.

Relevance: While CGS 15943 does not share the same tricyclic core structure as 2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it is considered a related compound due to its activity as an adenosine A2A receptor antagonist and the presence of a 2-furyl group at the 2-position. [, ]

7-(2-(4-(2-fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

Compound Description: [123I]MNI-420 is a SPECT radiopharmaceutical designed for mapping A2A receptors in the brain. It demonstrates high affinity for A2A receptors in the low nanomolar range.

Relevance: Although structurally different from 2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, [123I]MNI-420 is a related compound due to its function as an A2A receptor-targeting imaging agent and its partial structural similarity, including the presence of a 2-furyl group and a substituted piperazinyl ethyl chain.

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride (Compound 4)

Compound Description: Compound 4 is a highly potent, selective, and water-soluble human A3 adenosine receptor antagonist. It displays the highest affinity for the human A3 receptor (Ki = 0.01 nM) reported to date.

Relevance: Compound 4 and 2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine share the core pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine structure. The key structural differences include a 2-furyl group at the 2-position and a substituted pyridyl amino carbonyl amino chain at the 5-position in compound 4, whereas the target compound features a 5-[(3-chlorophenoxy)methyl]-2-furyl group at the 2-position and a phenyl group at the 7-position. Both compounds belong to the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class but target different adenosine receptor subtypes.

Properties

Product Name

2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C23H15ClN6O2

Molecular Weight

442.9 g/mol

InChI

InChI=1S/C23H15ClN6O2/c24-15-5-4-8-17(11-15)31-13-18-9-10-20(32-18)21-27-23-19-12-26-30(16-6-2-1-3-7-16)22(19)25-14-29(23)28-21/h1-12,14H,13H2

InChI Key

DFIQOVFKEWOMBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC(=CC=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC(=CC=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.